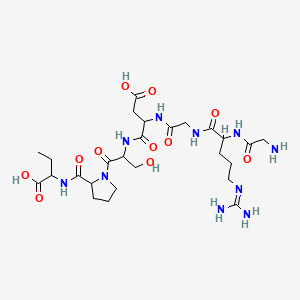
H-Gly-Arg-Gly-Asp-Ser-Pro-Cys-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Gly-Arg-Gly-Asp-Ser-Pro-Cys-OH is a heptapeptide composed of seven amino acids: glycine, arginine, glycine, aspartic acid, serine, proline, and cysteine. This peptide is known for its integrin-binding properties, making it a significant molecule in various biological processes, particularly in cell adhesion and signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-Arg-Gly-Asp-Ser-Pro-Cys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose the reactive sites for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The peptide is then purified using techniques like HPLC (high-performance liquid chromatography) and lyophilized for storage .
Chemical Reactions Analysis
Types of Reactions
H-Gly-Arg-Gly-Asp-Ser-Pro-Cys-OH can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds through oxidation, which is crucial for the peptide’s structural stability.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine).
Substitution: The peptide can be modified by substituting specific amino acids to alter its properties or functionality.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or atmospheric oxygen can be used under mild conditions.
Reduction: DTT or TCEP in aqueous buffers at neutral pH.
Substitution: Site-directed mutagenesis or chemical synthesis techniques.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers or higher-order structures.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered biological activity
Scientific Research Applications
H-Gly-Arg-Gly-Asp-Ser-Pro-Cys-OH has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Plays a crucial role in cell adhesion studies, particularly in understanding integrin-mediated signaling pathways.
Medicine: Investigated for its potential in wound healing, tissue engineering, and as a therapeutic agent in diseases involving cell adhesion and migration.
Industry: Utilized in the development of biomaterials and surface coatings to enhance cell attachment and proliferation
Mechanism of Action
H-Gly-Arg-Gly-Asp-Ser-Pro-Cys-OH exerts its effects primarily through its interaction with integrin receptors on the cell surface. The peptide binds to the integrin receptors, triggering a cascade of intracellular signaling pathways that regulate cell adhesion, migration, and proliferation. The cysteine residue plays a critical role in forming disulfide bonds, which stabilize the peptide’s structure and enhance its binding affinity .
Comparison with Similar Compounds
Similar Compounds
H-Arg-Gly-Asp-Ser-OH: A tetrapeptide known for its role in cell adhesion.
H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-OH: Another peptide with cell adhesion properties.
DOTA-Arg-Gly-Asp-Ser-Pro-Lys-COOH: Used in molecular imaging and targeted drug delivery
Uniqueness
H-Gly-Arg-Gly-Asp-Ser-Pro-Cys-OH is unique due to its heptapeptide structure, which provides a higher degree of specificity and stability in binding to integrin receptors compared to shorter peptides. The presence of cysteine allows for the formation of disulfide bonds, enhancing its structural integrity and functional versatility .
Properties
Molecular Formula |
C26H44N10O11 |
|---|---|
Molecular Weight |
672.7 g/mol |
IUPAC Name |
3-[[2-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[1-[2-(1-carboxypropylcarbamoyl)pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C26H44N10O11/c1-2-13(25(46)47)34-23(44)17-6-4-8-36(17)24(45)16(12-37)35-22(43)15(9-20(40)41)33-19(39)11-31-21(42)14(32-18(38)10-27)5-3-7-30-26(28)29/h13-17,37H,2-12,27H2,1H3,(H,31,42)(H,32,38)(H,33,39)(H,34,44)(H,35,43)(H,40,41)(H,46,47)(H4,28,29,30) |
InChI Key |
WLLOJLGYBQFMDB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)NC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















